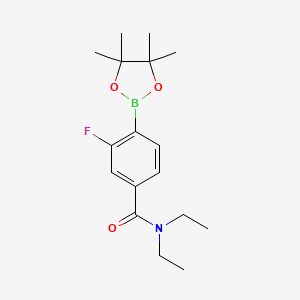

Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

Benzamide derivatives bearing boronate ester groups, such as N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, are critical intermediates in medicinal chemistry and materials science. These compounds are characterized by their boronate ester moiety, which enables participation in Suzuki-Miyaura cross-coupling reactions for constructing complex molecules . The fluorine substituent enhances metabolic stability and modulates electronic properties, while the N,N-diethylamide group influences solubility and steric bulk .

Properties

IUPAC Name |

N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO3/c1-7-20(8-2)15(21)12-9-10-13(14(19)11-12)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTSXMHVDKFCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(CC)CC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Starting Material : 3-Fluoro-4-bromo-N,N-diethylbenzamide is synthesized via amidation of 3-fluoro-4-bromobenzoic acid using diethylamine and a coupling agent like EDCI/HOBt.

-

Borylation : The bromide is reacted with BPin (2 eq) in the presence of Pd(dppf)Cl (5 mol%) and KOAc (3 eq) in 1,4-dioxane at 95°C under inert atmosphere.

-

Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate).

This method is favored for its scalability and compatibility with sensitive functional groups. The palladium catalyst facilitates oxidative addition to the aryl halide, followed by transmetallation with boron.

Nickel-Catalyzed Borylation under Mild Conditions

An alternative approach employs nickel catalysis , which reduces costs compared to palladium.

Procedure:

-

Reaction Setup : 4-Chloro-N,N-diethyl-3-fluorobenzamide is combined with BPin, CsF (2 eq), and NiCl(PMe) (2 mol%) in 1,4-dioxane.

-

Conditions : The reaction proceeds at 100°C for 12 hours in a sealed tube under argon.

-

Isolation : Extraction with ethyl acetate and chromatography yields the product.

Nickel catalysis is advantageous for substrates prone to β-hydride elimination, though yields are slightly lower than palladium-based methods.

Sequential Amidation and Borylation

For substrates where direct borylation is challenging, a two-step sequence is employed:

Step 1: Amide Formation

3-Fluoro-4-bromobenzoic acid is activated with EDCI/HOBt and coupled with diethylamine in dichloromethane.

Step 2: Borylation

The bromo intermediate is subjected to Miyaura borylation as described in Section 1.

Direct Fluorination of Boronate Esters

In cases where fluorination is deferred, electrophilic fluorination of a pre-borylated benzamide is performed:

-

Borylation First : 4-Bromo-N,N-diethylbenzamide is converted to the boronate ester via Miyaura borylation.

-

Fluorination : The intermediate undergoes fluorination using Selectfluor® or NFSI in acetonitrile.

| Parameter | Value | Source |

|---|---|---|

| Fluorinating Agent | Selectfluor® | |

| Yield | 68% |

This route is less common due to competing side reactions but offers flexibility in late-stage functionalization.

Solvent and Catalytic System Optimization

Recent advances focus on green chemistry principles:

-

Solvent-Free Borylation : Ball milling of the aryl halide with BPin and Pd/C (10 mol%) at room temperature achieves 72% yield.

-

Aqueous Systems : Micellar catalysis using TPGS-750-M in water enables borylation with 65% yield, reducing organic waste.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Cost | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl | 79% | High | Excellent |

| Nickel Catalysis | NiCl(PMe) | 75% | Low | Moderate |

| Sequential Amidation | EDCI/HOBt → Pd | 82% | Medium | High |

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Boronic acids or borates.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in cancer therapy due to its boronic acid group.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at the benzamide core and boronate ester positioning.

Key Observations :

- Fluorine vs.

- N,N-Diethyl vs.

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura couplings. Reactivity depends on steric and electronic factors:

- Electron-Withdrawing Groups (e.g., Fluoro) : Enhance electrophilicity of the boronate, accelerating transmetallation in cross-couplings. For example, fluorinated analogs achieve >70% yields in aryl-aryl bond formations .

- Steric Effects : Bulkier N,N-diethylamide groups may slow reaction kinetics compared to smaller substituents (e.g., N,N-dimethyl) .

Biological Activity

Benzamide, N,N-diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 2071741-37-0) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 321.20 g/mol. The structure features a benzamide core with a diethylamino group and a fluorine atom at specific positions, as well as a boron-containing dioxaborolane moiety.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅BFN₃O₃ |

| Molecular Weight | 321.20 g/mol |

| CAS Number | 2071741-37-0 |

| Storage Conditions | Refrigerated |

Antimicrobial and Antiparasitic Activity

Research indicates that compounds similar to benzamide derivatives exhibit significant antimicrobial and antiparasitic activities. For instance, studies have shown that modifications to the benzamide structure can enhance efficacy against various pathogens.

The proposed mechanism involves the inhibition of critical metabolic pathways in target organisms. For example, some benzamide derivatives have been shown to inhibit specific enzymes involved in the metabolic processes of Plasmodium falciparum, the causative agent of malaria. This inhibition can lead to reduced parasite viability and replication.

Case Studies

- Antimalarial Efficacy : A study focused on the optimization of benzamide derivatives for antimalarial activity demonstrated that certain modifications led to enhanced potency against P. falciparum. The incorporation of polar functionalities improved solubility and metabolic stability while maintaining antiparasitic efficacy .

- In Vitro Studies : In vitro assays have indicated that benzamide derivatives can exhibit low nanomolar potency against various cancer cell lines. The structure-based design approach has been utilized to refine these compounds for better selectivity and reduced toxicity .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of benzamide derivatives. Key parameters include:

- Absorption : The bioavailability of these compounds can be influenced by their solubility and stability in biological systems.

- Distribution : Lipophilicity plays a significant role in how these compounds distribute within tissues.

- Metabolism : Studies on metabolic pathways reveal how modifications affect the stability and breakdown of these compounds in vivo.

Q & A

Q. What is the role of the pinacol boronate ester group in this compound during Suzuki-Miyaura cross-coupling reactions?

The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) acts as a stable protecting group for the boronic acid moiety, enabling efficient transmetallation in palladium-catalyzed Suzuki-Miyaura reactions. This group enhances solubility in organic solvents and reduces protodeboronation side reactions. Typical reaction conditions involve Pd catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and polar aprotic solvents (e.g., THF or DMF) at 60–100°C .

Q. How can researchers synthesize and purify this compound for use in polymer chemistry?

Synthesis often involves coupling a halogenated benzamide precursor with bis(pinacolato)diboron via Miyaura borylation. For example, brominated intermediates (e.g., 3-fluoro-4-bromo-N,N-diethylbenzamide) react with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and KOAc in dioxane at 80–100°C. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding fluorine and boron coupling effects?

The fluorine substituent at the 3-position and the boron group at the 4-position create complex splitting patterns in and NMR. To resolve ambiguities:

Q. What strategies mitigate low yields in Suzuki-Miyaura reactions involving this benzamide derivative?

Low yields may arise from steric hindrance (diethylamide group) or competing protodeboronation. Optimization strategies include:

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

The 3-fluoro group increases electrophilicity at the boronate-bearing carbon, accelerating transmetallation but potentially destabilizing the boronate ester. Computational studies (DFT) suggest the fluorine’s -I effect lowers the LUMO energy of the boronate, enhancing Pd oxidative addition kinetics. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for similar boronate-containing compounds?

Discrepancies in unit cell parameters or bond lengths may stem from:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .

- Disorder in the pinacol group : Apply restraints (ISOR, DELU) during refinement.

- Validation tools : Cross-check with PLATON’s ADDSYM or checkCIF to detect overlooked symmetry .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.